molecular formula C6H12N2O2 B112782 2-Amino-1-morpholinoethanone CAS No. 56414-96-1

2-Amino-1-morpholinoethanone

Cat. No. B112782
CAS RN: 56414-96-1
M. Wt: 144.17 g/mol
InChI Key: IKNPVOCSVYGOLC-UHFFFAOYSA-N
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Description

2-Amino-1-morpholinoethanone, also known by its IUPAC name 2-amino-1-morpholin-4-ylethanone, is a compound with the molecular formula C6H12N2O2 . It has a molecular weight of 144.17 g/mol . The compound is also known by other synonyms such as 2-amino-1-(morpholin-4-yl)ethanone and 2-amino-1-(4-morpholinyl)Ethanone .


Molecular Structure Analysis

The InChI code for 2-Amino-1-morpholinoethanone is 1S/C6H12N2O2/c7-5-6(9)8-1-3-10-4-2-8/h1-5,7H2 . The compound has a computed canonical SMILES representation of C1COCCN1C(=O)CN . These codes provide a way to represent the molecule’s structure in a textual format.


Physical And Chemical Properties Analysis

2-Amino-1-morpholinoethanone is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound has a computed XLogP3-AA value of -1.6, indicating its solubility properties . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Pharmacology

2-Amino-1-morpholinoethanone: has been utilized in the synthesis of novel diamide derivatives which are being explored as potential antiglycemic agents . These compounds could play a significant role in the treatment of diabetes by regulating blood sugar levels.

Organic Synthesis

In the realm of organic chemistry, this compound serves as a building block for the synthesis of morpholine derivatives . Morpholines are crucial in the synthesis of various organic compounds due to their versatility and reactivity .

Biochemistry

While specific biochemical applications of 2-Amino-1-morpholinoethanone are not detailed in the search results, amino compounds like this are generally important in the synthesis of peptides and proteins, which are fundamental to biological processes .

Materials Science

2-Amino-1-morpholinoethanone: could potentially be involved in the development of new materials, especially polymers that require the incorporation of nitrogen-containing heterocycles to achieve desired physical and chemical properties .

Environmental Science

In environmental science, 2-Amino-1-morpholinoethanone could be studied for its environmental impact, particularly its behavior in water and soil, and its potential as a biodegradable compound .

Agricultural Research

Research in agriculture might explore the use of 2-Amino-1-morpholinoethanone in the synthesis of agrochemicals or as a growth regulator, given its structural similarity to compounds that interact with plant biology .

Food Industry

Though not traditionally associated with direct food applications, compounds like 2-Amino-1-morpholinoethanone could be investigated for their role in food preservation or as intermediates in the synthesis of food additives .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed or inhaled, and may cause skin or eye irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-amino-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-5-6(9)8-1-3-10-4-2-8/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNPVOCSVYGOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-morpholinoethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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